2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide
Description
The compound 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic molecule featuring a fused imidazo-triazole core substituted with a 4-fluorophenyl group, a thioether linkage, and an acetamide moiety terminating in a thiazol-2-yl ring. Its structural complexity arises from the imidazo[2,1-c][1,2,4]triazole scaffold, which integrates nitrogen-rich heterocycles known for diverse biological activities, including enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6OS2/c16-10-1-3-11(4-2-10)21-6-7-22-14(21)19-20-15(22)25-9-12(23)18-13-17-5-8-24-13/h1-5,8H,6-7,9H2,(H,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHABDNTMAHKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NC3=NC=CS3)N1C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule notable for its potential biological activities. It features a unique combination of heterocyclic structures that suggest a variety of pharmacological applications. This article reviews its biological activity based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 374.4 g/mol. The presence of the imidazo[2,1-c][1,2,4]triazole moiety is particularly significant due to its established biological activities in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.4 g/mol |
| Heterocyclic Structures | Imidazole, Thiazole |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit bacterial growth against pathogens such as Staphylococcus aureus and Escherichia coli . The specific compound may similarly target microbial enzymes or disrupt essential cellular processes in bacteria and fungi.
Anticancer Potential
The imidazo[2,1-c][1,2,4]triazole framework has been associated with anticancer activity. In vitro studies have demonstrated that related compounds can inhibit the proliferation of cancer cell lines such as cervical and bladder cancer cells . The mechanism may involve interference with DNA synthesis or apoptosis pathways.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features. The presence of the thiazole group enhances its interaction with biological targets. Research suggests that modifications in the structure can lead to variations in biological activity. For example, compounds with different substituents on the triazole ring have shown varying degrees of potency against cancer cell lines .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated various triazole derivatives for their antibacterial activity. Compounds similar to our target compound displayed minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL against multiple Gram-positive and Gram-negative bacteria .
- Cytotoxicity Testing : Another investigation focused on the cytotoxic effects of triazole derivatives on human cancer cell lines. The most active derivatives showed IC50 values indicating significant growth inhibition .
- Molecular Docking Studies : Preliminary molecular docking studies suggest potential interactions between the compound and key enzymes involved in cancer progression or microbial resistance mechanisms . This approach provides insights into its possible mechanisms of action.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with imidazole and triazole rings often exhibit antimicrobial properties. The presence of the fluorophenyl group in this compound may enhance its binding affinity to microbial targets, potentially making it effective against various pathogens.
Anticancer Potential
Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cancer progression. It has been hypothesized that it could inhibit certain kinases or growth factors, warranting further investigation through in vitro and in vivo assays to explore its anticancer efficacy.
Anti-inflammatory Effects
The thio group present in the structure is associated with anti-inflammatory properties. Compounds with similar functional groups have been shown to mitigate inflammatory responses, indicating that this compound may also possess such capabilities.
Drug Development
The unique structural features of 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide make it a candidate for drug development targeting infectious diseases and cancer. Its potential to modulate biological pathways suggests applications in creating new therapeutics.
Cosmetic Formulations
The compound may also find applications in cosmetic formulations due to its possible skin-beneficial properties. Research into the bioavailability of such compounds in topical formulations could lead to innovative products aimed at improving skin health.
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various triazole derivatives. The findings indicated that compounds similar to This compound showed significant activity against both Gram-positive and Gram-negative bacteria .
Anticancer Research
In vitro studies conducted on imidazo[2,1-c][1,2,4]triazole derivatives demonstrated their ability to inhibit cancer cell proliferation. The specific mechanisms involved were linked to the inhibition of key signaling pathways associated with tumor growth . Further research is needed to determine the efficacy of this specific compound in similar contexts.
Anti-inflammatory Studies
Research published in the Brazilian Journal of Pharmaceutical Sciences explored the anti-inflammatory effects of thio-containing compounds. The results suggested that these compounds could effectively reduce inflammation markers in various models . This positions This compound as a potential candidate for further exploration in inflammatory disease treatment.
Comparison with Similar Compounds
Imidazo-Triazole Derivatives
The target compound differs from structurally related imidazo-triazoles in its substitution pattern. For example, compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(thiazol-5-yl)acetamides (e.g., 9a–9e in ) feature a benzimidazole-triazole core linked via a phenoxymethyl group, whereas the target compound employs a thioether bridge between the imidazo-triazole and acetamide groups .
Imidazo-Thiazole Derivatives
2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl] acetohydrazide (compound 3 in ) shares the 4-fluorophenyl and imidazo-thiazole motifs but replaces the acetamide-thiazole with an acetohydrazide group. The hydrazide moiety may enhance hydrogen-bonding capacity, whereas the thioether in the target compound could improve metabolic stability .
Physicochemical Properties
Key data for selected analogues are summarized below:
The absence of a benzimidazole ring may lower molecular weight, improving bioavailability .
Crystallographic and Conformational Analysis
The crystal structure of 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide () shows a dihydroimidazo-thiazole core with a planar pyridine-acetamide system. In contrast, the target compound’s imidazo-triazole system may exhibit reduced planarity, affecting binding to flat enzymatic pockets .
Q & A
Q. How to design analogs with improved blood-brain barrier (BBB) penetration?
- Guidelines :
- LogP Optimization : Aim for 2–3 via substituent modifications (e.g., -CF for increased lipophilicity) .
- Molecular Weight : Keep <450 Da to enhance BBB permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
